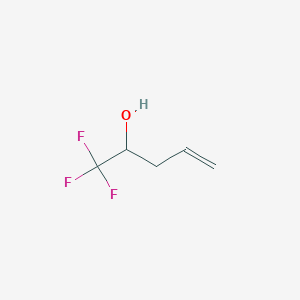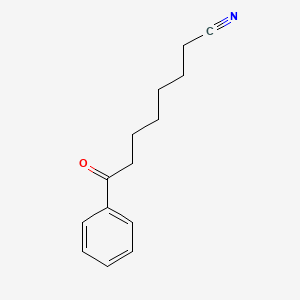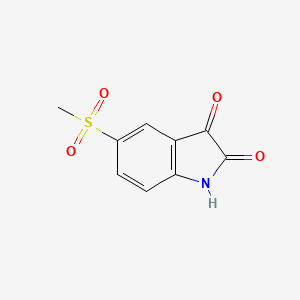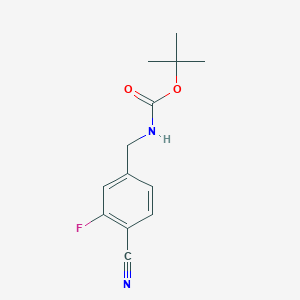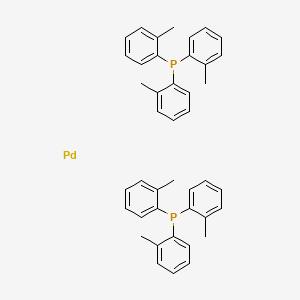
双(三邻甲苯基膦)钯(0)
描述
Bis(tri-o-tolylphosphine)palladium(0) is a palladium complex with the molecular formula C42H42P2Pd. It is widely used as a catalyst in various organic reactions, particularly in palladium-catalyzed cross-coupling reactions such as Kumada coupling and Heck coupling . This compound is known for its high efficiency and selectivity in facilitating these reactions.
科学研究应用
Bis(tri-o-tolylphosphine)palladium(0) has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
作用机制
Target of Action
Bis(tri-o-tolylphosphine)palladium(0) primarily targets the process of cross-coupling reactions . It acts as a catalyst for palladium-catalyzed cross-coupling reactions, including Kumada coupling and Heck coupling . It is also used in amination and arylation reactions .
Mode of Action
Bis(tri-o-tolylphosphine)palladium(0) interacts with its targets by facilitating the bond formation between two molecules in cross-coupling reactions . As a catalyst, it speeds up the reaction without being consumed, allowing the reaction to proceed at a faster rate or under milder conditions .
Biochemical Pathways
The primary biochemical pathway affected by Bis(tri-o-tolylphosphine)palladium(0) is the cross-coupling reaction pathway . This pathway involves the formation of a new carbon-carbon bond between two different organic compounds . The downstream effects include the synthesis of complex organic compounds, which are crucial in various fields such as pharmaceuticals and materials science .
Pharmacokinetics
Like other catalysts, it is expected to remain unchanged during the reaction and can be recovered and reused .
Result of Action
The molecular and cellular effects of Bis(tri-o-tolylphosphine)palladium(0)'s action are the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of complex organic compounds, including biologically active compounds and polymers .
生化分析
Biochemical Properties
Bis(tri-o-tolylphosphine)palladium(0) acts as a catalyst in biochemical reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. It interacts with various enzymes and proteins, facilitating the transfer of functional groups between molecules. The compound’s interaction with biomolecules is primarily through its palladium center, which can coordinate with various ligands and substrates, enhancing the reactivity of the molecules involved . This catalytic activity is essential in biochemical processes such as the synthesis of complex organic molecules and pharmaceuticals.
Cellular Effects
Bis(tri-o-tolylphosphine)palladium(0) influences cellular processes by acting as a catalyst in reactions that modify cellular components. It can affect cell signaling pathways by facilitating the synthesis of signaling molecules or modifying existing ones. Additionally, the compound can impact gene expression by participating in reactions that alter the structure or function of DNA and RNA . Its role in cellular metabolism includes catalyzing reactions that produce or consume metabolic intermediates, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of Bis(tri-o-tolylphosphine)palladium(0) involves its palladium center, which can form coordination complexes with various substrates. This interaction facilitates the transfer of functional groups, enabling the formation of new chemical bonds. The compound can act as both an electron donor and acceptor, allowing it to participate in redox reactions and other catalytic processes . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context, and can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(tri-o-tolylphosphine)palladium(0) can change over time due to its stability and degradation. The compound is air-sensitive and must be stored under inert conditions to maintain its activity . Over time, exposure to air and moisture can lead to the degradation of the compound, reducing its catalytic efficiency. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to catalyze reactions over extended periods .
Dosage Effects in Animal Models
The effects of Bis(tri-o-tolylphosphine)palladium(0) in animal models vary with different dosages. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function and overall organism health .
Metabolic Pathways
Bis(tri-o-tolylphosphine)palladium(0) is involved in various metabolic pathways, particularly those related to the synthesis and modification of organic molecules. It interacts with enzymes and cofactors that facilitate the transfer of functional groups, influencing the levels of metabolites and the overall metabolic flux . The compound’s catalytic activity can lead to the production of new metabolic intermediates, which can then participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, Bis(tri-o-tolylphosphine)palladium(0) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its catalytic activity and overall effectiveness . The compound’s distribution is also influenced by its solubility and stability, with higher concentrations typically found in areas where it can form stable complexes with biomolecules .
Subcellular Localization
The subcellular localization of Bis(tri-o-tolylphosphine)palladium(0) is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, where it can exert its catalytic effects . For example, the compound may be localized to the mitochondria, where it can participate in metabolic reactions, or to the nucleus, where it can influence gene expression .
准备方法
Synthetic Routes and Reaction Conditions
Bis(tri-o-tolylphosphine)palladium(0) can be synthesized through the reaction of palladium(II) acetate with tri-o-tolylphosphine in the presence of a reducing agent. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the palladium complex. The general reaction scheme is as follows:
Pd(OAc)2+2P(o-tolyl)3+Reducing Agent→Pd(P(o-tolyl)3)2+By-products
Common reducing agents used in this synthesis include hydrazine and sodium borohydride.
Industrial Production Methods
In industrial settings, the production of Bis(tri-o-tolylphosphine)palladium(0) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Bis(tri-o-tolylphosphine)palladium(0) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced back to palladium(0) from palladium(II) complexes.
Substitution: Ligand substitution reactions where the tri-o-tolylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrazine and sodium borohydride are used.
Substitution: Ligand exchange reactions often involve phosphine ligands or other donor ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield palladium(II) complexes, while reduction reactions regenerate the palladium(0) complex.
相似化合物的比较
Similar Compounds
Bis(triphenylphosphine)palladium(0): Another palladium complex with triphenylphosphine ligands.
Bis(diphenylphosphinoethane)palladium(0): A palladium complex with diphenylphosphinoethane ligands.
Uniqueness
Bis(tri-o-tolylphosphine)palladium(0) is unique due to its high selectivity and efficiency in catalyzing cross-coupling reactions. The presence of the tri-o-tolylphosphine ligands provides steric hindrance and electronic effects that enhance the stability and reactivity of the palladium center, making it a preferred catalyst in many organic transformations .
属性
IUPAC Name |
palladium;tris(2-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H21P.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h2*4-15H,1-3H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBIJGNGGJBNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449462 | |
| Record name | Pd[(o-tol)3P]2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69861-71-8 | |
| Record name | Pd[(o-tol)3P]2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(tri-o-tolylphosphine) Palladium(0) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of phosphine dissociation in the reactivity of Bis(tri-o-tolylphosphine)palladium(0)?
A1: The research abstract highlights that oxidative addition of an aryl bromide to Bis(tri-o-tolylphosphine)palladium(0) occurs after the dissociation of a tri-o-tolylphosphine ligand []. This suggests that the two-coordinate palladium(0) species, formed after ligand dissociation, is the reactive intermediate in this process. This is a crucial finding because it sheds light on the mechanistic pathway of the reaction. Understanding the role of ligand dissociation in generating reactive palladium species is fundamental for optimizing palladium-catalyzed cross-coupling reactions, which are ubiquitous in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


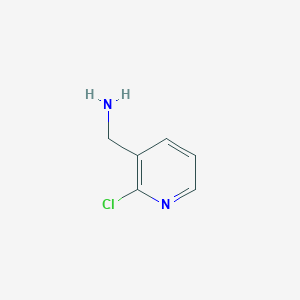
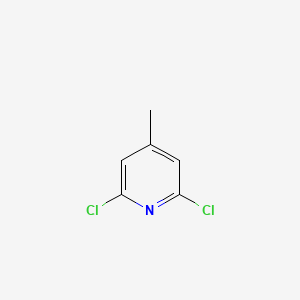
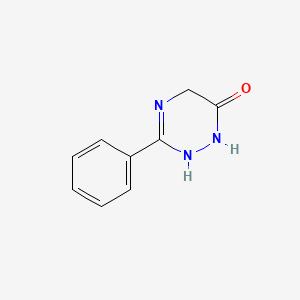
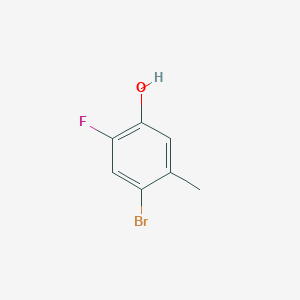


![2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid](/img/structure/B1311346.png)
